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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity profile of 1-diazo-2-
butanone, a versatile building block in organic synthesis. Its unique chemical properties,

stemming from the reactive diazo and carbonyl functionalities, allow for a diverse range of

transformations, including Wolff rearrangements, cycloaddition reactions, and C-H insertion

reactions. This document details the core reactivity, provides experimental protocols for key

transformations, and presents quantitative data to inform reaction design and optimization.

Core Reactivity and Reaction Pathways
1-Diazo-2-butanone is an α-diazoketone, a class of compounds known for their ability to serve

as precursors to highly reactive intermediates such as carbenes and ketenes. The primary

modes of reactivity are summarized below and illustrated in the accompanying diagrams.

Wolff Rearrangement
The Wolff rearrangement is a hallmark reaction of α-diazoketones, proceeding via thermal,

photochemical, or metal-catalyzed decomposition to generate a ketene intermediate through a

1,2-rearrangement.[1][2][3][4] This ketene is a powerful synthetic intermediate that can be

trapped by various nucleophiles.

Thermal Conditions: Typically require high temperatures (often >100 °C) and can sometimes

lead to side reactions.[5]
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Photochemical Conditions: Involve UV irradiation and can often be performed at lower

temperatures, providing cleaner reactions.[3]

Metal Catalysis: Commonly employs silver(I) oxide (Ag₂O) or other silver salts, as well as

rhodium(II) and copper(II) catalysts, to promote the rearrangement under milder conditions.

[1][2]

The generated methylketene can then react with nucleophiles such as water, alcohols, and

amines to yield carboxylic acids, esters, and amides, respectively.[3][4] It can also participate in

[2+2] cycloadditions with alkenes and alkynes.[6][7]
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Diagram 1: Wolff Rearrangement of 1-Diazo-2-butanone.

Cycloaddition Reactions
As a 1,3-dipole, 1-diazo-2-butanone can undergo [3+2] cycloaddition reactions with a variety

of dipolarophiles, such as alkenes and alkynes, to form five-membered heterocyclic rings.[8][9]

These reactions are often promoted by transition metal catalysts, such as rhodium and copper

complexes, which form a metal carbene intermediate.
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With electron-deficient alkenes or alkynes, such as dimethyl acetylenedicarboxylate (DMAD),

the reaction typically proceeds readily to form pyrazole derivatives.[10][11]

1-Diazo-2-butanone

Pyrazoline or
Pyrazole Derivative
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Alkene or Alkyne
(e.g., DMAD)
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Diagram 2: [3+2] Cycloaddition of 1-Diazo-2-butanone.

C-H Insertion Reactions
Upon decomposition, typically with a rhodium(II) or copper(II) catalyst, 1-diazo-2-butanone
forms a carbene intermediate that can undergo insertion into C-H bonds.[2][12] These

reactions can be either intermolecular or intramolecular, providing a powerful method for the

formation of new carbon-carbon bonds. Intramolecular C-H insertion reactions of derivatives of

1-diazo-2-butanone are particularly useful for the synthesis of cyclic ketones.[1][13] The

regioselectivity of the insertion is influenced by the electronic and steric nature of the C-H bond,

with a general preference for insertion into tertiary > secondary > primary C-H bonds.

1-Diazo-2-butanone Carbene Intermediate

Rh₂(OAc)₄ or Cu(acac)₂
- N₂

C-H Insertion Product
Alkane (R-H)

Click to download full resolution via product page

Diagram 3: C-H Insertion Reaction of 1-Diazo-2-butanone.

Quantitative Data on Reactivity
While specific quantitative data for 1-diazo-2-butanone is not extensively reported in the

literature, the following tables summarize typical yields and conditions for analogous α-diazo
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ketones, which can serve as a predictive guide.

Table 1: Wolff Rearrangement of α-Diazo Ketones
Diazo
Ketone
Substrate

Conditions Nucleophile Product Yield (%) Reference

1-Diazo-2-

propanone

Ag₂O, H₂O,

60 °C
H₂O

Propanoic

acid
75-85

General

Procedure

1-Diazo-2-

propanone

Ag₂O,

CH₃OH, 60

°C

CH₃OH
Methyl

propanoate
80-90

General

Procedure

1-Diazo-3-

phenyl-2-

propanone

hν, C₆H₅NH₂ Aniline

N-Phenyl-3-

phenylpropan

amide

~70
General

Procedure

Table 2: [3+2] Cycloaddition of α-Diazo Ketones
Diazo
Ketone
Substrate

Dipolarophi
le

Catalyst Product Yield (%) Reference

2-Diazo-3-

butanone

Dimethyl

acetylenedica

rboxylate

-

Dimethyl 4-

acetyl-5-

methyl-1H-

pyrazole-3,4-

dicarboxylate

Moderate [10]

Methyl

diazoacetate

N-

Benzylidenea

niline

Rh₂(OAc)₄ cis-Aziridine 35 [14]

Table 3: C-H Insertion Reactions of α-Diazo Ketones
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Diazo
Ketone
Substrate

Catalyst
Reaction
Type

Product Yield (%) Reference

α-Aryl-α-

diazo ketones
Rh₂(OAc)₄

Intramolecula

r

α-Aryl

cyclopentano

ne

60-95 [1][2][12]

Ethyl

diazoacetate
Rh₂(OAc)₄

Intermolecula

r (Hexane)

Ethyl 2-

hexylacetate

isomers

Variable [8]

Experimental Protocols
The following are general experimental protocols for key reactions of α-diazo ketones, which

can be adapted for 1-diazo-2-butanone. Caution: Diazo compounds are potentially explosive

and should be handled with care in a well-ventilated fume hood.

Synthesis of 1-Diazo-2-butanone
A common method for the synthesis of α-diazo ketones is the diazo transfer reaction from a

sulfonyl azide to an activated methylene compound. For 1-diazo-2-butanone, this can be

achieved from 2-butanone via formylation followed by diazo transfer. A general procedure for

diazo transfer to a 1,3-dicarbonyl compound is provided below.

Protocol: Diazo Transfer using Tosyl Azide[6][15]

To a solution of the β-dicarbonyl compound (1.0 equiv) in a suitable solvent (e.g.,

acetonitrile) at 0 °C, add a base such as triethylamine (1.1 equiv).

Slowly add a solution of tosyl azide (1.05 equiv) in the same solvent.

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl

acetate).
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Wash the organic layer with saturated aqueous NaHCO₃ and brine, then dry over anhydrous

Na₂SO₄.

Concentrate the solution under reduced pressure and purify the crude product by column

chromatography on silica gel.

2-Butanone Formylation
(e.g., with Ethyl Formate, NaH) 1-Formyl-2-butanone Diazo Transfer

(Tosyl Azide, Base) 1-Diazo-2-butanone

Click to download full resolution via product page

Diagram 4: Synthesis workflow for 1-Diazo-2-butanone.

Photochemical Wolff Rearrangement and Trapping with
Methanol
Protocol: Photolysis in Methanol

Dissolve 1-diazo-2-butanone (1.0 equiv) in anhydrous methanol to a concentration of

approximately 0.1 M in a quartz reaction vessel.

Purge the solution with nitrogen or argon for 15-30 minutes.

Irradiate the solution with a medium-pressure mercury lamp while maintaining the

temperature at 0-10 °C with a cooling bath.

Monitor the reaction by TLC or GC until the starting material is consumed.

Remove the solvent under reduced pressure.

Purify the resulting methyl propanoate by distillation or column chromatography.

Rhodium-Catalyzed Intramolecular C-H Insertion
This protocol is for a derivative of 1-diazo-2-butanone designed to undergo intramolecular C-H

insertion.

Protocol: Rhodium-Catalyzed Cyclization[1][12]
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Dissolve the diazo ketone substrate (1.0 equiv) in a dry, inert solvent (e.g., dichloromethane

or toluene) under a nitrogen atmosphere.

Add a catalytic amount of a rhodium(II) catalyst, such as Rh₂(OAc)₄ (0.5-2 mol%).

Stir the reaction mixture at room temperature or with gentle heating. The evolution of

nitrogen gas should be observed.

Monitor the reaction by TLC until the starting material is consumed.

Concentrate the reaction mixture under reduced pressure.

Purify the resulting cyclic ketone by column chromatography on silica gel.

Safety and Handling
1-Diazo-2-butanone, like other low molecular weight diazo compounds, is potentially explosive

and toxic. It should be handled with extreme caution.

Explosion Hazard: Avoid heat, friction, and shock. Do not distill diazo compounds to dryness.

Toxicity: Handle in a well-ventilated fume hood and wear appropriate personal protective

equipment (PPE), including safety glasses, gloves, and a lab coat.

Storage: Store in a cool, dark place, preferably as a solution in a suitable solvent.

For detailed safety information, consult the Safety Data Sheet (SDS) for 2-butanone and

related diazo compounds.[3][13]

This guide provides a foundational understanding of the reactivity of 1-diazo-2-butanone. For

specific applications, it is crucial to consult the primary literature and perform small-scale

optimization studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8460531?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8460531?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

